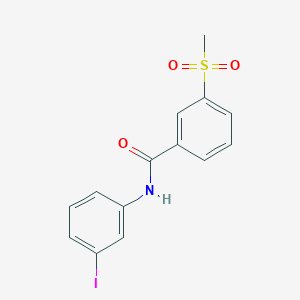
N-(3-iodophenyl)-3-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)-3-methylsulfonylbenzamide, also known as ML-9, is a chemical compound that has been widely used in scientific research for its ability to inhibit myosin light chain kinase (MLCK). This enzyme plays a crucial role in the regulation of smooth muscle contraction and cell motility, making ML-9 a valuable tool for investigating these processes.
Mecanismo De Acción
N-(3-iodophenyl)-3-methylsulfonylbenzamide works by inhibiting MLCK, which is responsible for the phosphorylation of myosin light chains. This phosphorylation is necessary for the activation of myosin, which in turn leads to smooth muscle contraction and cell motility. By inhibiting MLCK, N-(3-iodophenyl)-3-methylsulfonylbenzamide prevents this process from occurring, resulting in a decrease in smooth muscle contraction and cell motility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-iodophenyl)-3-methylsulfonylbenzamide are primarily related to its ability to inhibit MLCK. This inhibition leads to a decrease in smooth muscle contraction and cell motility, which can have a range of effects depending on the specific context. For example, N-(3-iodophenyl)-3-methylsulfonylbenzamide has been shown to reduce airway smooth muscle contraction in a mouse model of asthma, suggesting that it could be a potential therapy for this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-iodophenyl)-3-methylsulfonylbenzamide is its specificity for MLCK, which allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, one limitation of N-(3-iodophenyl)-3-methylsulfonylbenzamide is its relatively low potency, which means that high concentrations are often required to achieve significant effects. Additionally, N-(3-iodophenyl)-3-methylsulfonylbenzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for N-(3-iodophenyl)-3-methylsulfonylbenzamide research, including the development of more potent and specific MLCK inhibitors, the exploration of N-(3-iodophenyl)-3-methylsulfonylbenzamide's effects on other cellular processes, and the investigation of N-(3-iodophenyl)-3-methylsulfonylbenzamide's potential as a therapeutic agent for a range of conditions. Additionally, N-(3-iodophenyl)-3-methylsulfonylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy. Overall, N-(3-iodophenyl)-3-methylsulfonylbenzamide is a valuable tool for scientific research and has the potential to contribute to a wide range of fields.
Métodos De Síntesis
The synthesis of N-(3-iodophenyl)-3-methylsulfonylbenzamide involves the reaction of 3-iodoaniline with 3-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of around 130-133°C.
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)-3-methylsulfonylbenzamide has been used in a wide range of scientific research applications, including the study of smooth muscle contraction, cell migration, and cytoskeletal dynamics. It has also been used in the development of potential therapies for conditions such as asthma, hypertension, and cancer.
Propiedades
IUPAC Name |
N-(3-iodophenyl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO3S/c1-20(18,19)13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUYQHHDRSYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-3-methylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


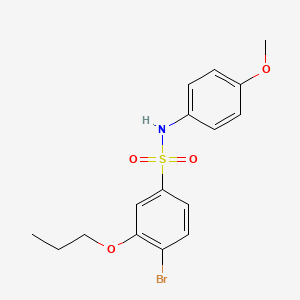
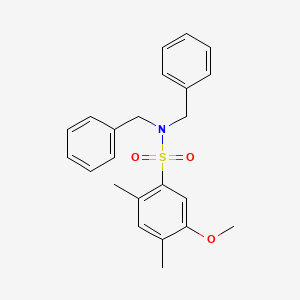
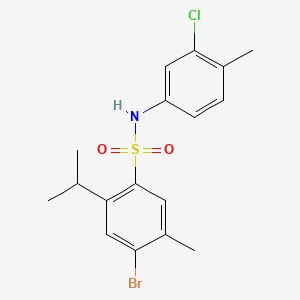


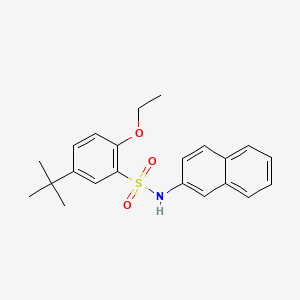

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)

![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)
